3-Azidoquinoline

Description

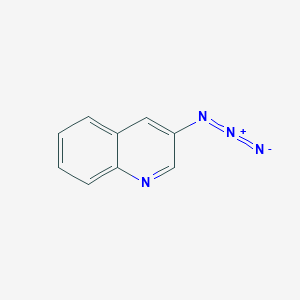

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-azidoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIHQMVJDWKMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493042 | |

| Record name | 3-Azidoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14213-02-6 | |

| Record name | 3-Azidoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Azidoquinoline and Its Key Structural Analogues

Direct Synthetic Routes to 3-Azidoquinoline

Direct methods for the introduction of an azide (B81097) functional group onto the quinoline (B57606) scaffold are pivotal for the efficient synthesis of this compound. These strategies primarily involve nucleophilic substitution reactions.

Nucleophilic Substitution Approaches for Azide Introduction

Nucleophilic substitution represents a fundamental approach for the synthesis of azidoquinolines. This method typically involves the displacement of a suitable leaving group, such as a halogen, by an azide salt. For instance, the synthesis of 4-azidoquinoline (B3382245) can be achieved through the nucleophilic substitution of 4-chloroquinoline (B167314) with sodium azide. This reaction can be carried out under conventional heating or microwave irradiation, with reported yields ranging from 65% to 90%. The reaction conditions, including the choice of solvent (commonly dimethylformamide - DMF) and temperature (typically between 60-80°C), are critical for optimizing the yield and purity of the product. Prolonged reaction times can lead to the decomposition of the azide product.

Precursor Halogenation and Subsequent Azidation (e.g., from 3-haloquinoline intermediates)

A common and effective strategy for synthesizing 3-azidoquinolines involves a two-step process: halogenation of a quinoline precursor followed by azidation. This method provides a reliable route to this compound intermediates.

The initial step involves the introduction of a halogen atom, typically chlorine or bromine, at the 3-position of the quinoline ring. For example, 3-chloroquinoline-2,4(1H,3H)-diones can be prepared from 4-hydroxyquinolin-2(1H)-ones through chlorination with reagents like sulfuryl chloride. nih.gov Similarly, bromination can be achieved using bromine. nih.gov

Once the 3-haloquinoline intermediate is obtained, it is subjected to nucleophilic substitution with an azide source, most commonly sodium azide (NaN₃). nih.govmdpi.comsemanticscholar.org This reaction is typically performed in a suitable solvent such as DMF. mdpi.com The nucleophilic displacement of the halide by the azide ion proceeds to furnish the desired this compound derivative. nih.govmdpi.comsemanticscholar.org This two-step approach is widely applicable and allows for the synthesis of a variety of substituted 3-azidoquinolines by starting with appropriately substituted quinoline precursors.

Synthesis of Specific this compound Derivatives

The synthetic methodologies described above can be adapted to prepare a range of specific this compound derivatives, which are valuable intermediates in the synthesis of more complex heterocyclic systems.

Preparation of this compound-2,4(1H,3H)-diones

The synthesis of this compound-2,4(1H,3H)-diones is readily accomplished from the corresponding 3-halogenoquinoline-2,4(1H,3H)-diones. mdpi.comsemanticscholar.org The process begins with the halogenation of 4-hydroxyquinolin-2(1H)-ones to yield 3-chloro- or 3-bromoquinoline-2,4(1H,3H)-diones. nih.gov

Subsequent treatment of these 3-halo derivatives with sodium azide in a solvent like DMF leads to the direct formation of this compound-2,4(1H,3H)-diones in high to quantitative yields. mdpi.comsemanticscholar.orgmdpi.com The reaction involves a nucleophilic substitution of the halogen atom by the azide ion. mdpi.com

A general procedure involves stirring a solution of the 3-chloroquinoline-2,4(1H,3H)-dione with sodium azide in DMF. mdpi.com For example, 3-azido-3-phenylquinoline-2,4(1H,3H)-dione has been prepared from 3-chloro-3-phenylquinoline-2,4(1H,3H)-dione with a reported yield of 98%. mdpi.com

Table 1: Synthesis of this compound-2,4(1H,3H)-diones

| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |

| 3-Chloro-3-phenylquinoline-2,4(1H,3H)-dione | Sodium Azide | DMF | 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | 98 | mdpi.com |

| 3-Bromo-3-phenylquinoline-2,4(1H,3H)-dione | Sodium Azide | - | 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | 77 | nih.gov |

| 3-Bromo-6-methoxy-3-phenylquinoline-2,4(1H,3H)-dione | Sodium Azide | - | 3-Azido-6-methoxy-3-phenylquinoline-2,4(1H,3H)-dione | 90 | nih.gov |

| 1-Benzyl-3-chloro-3-phenylquinoline-2,4(1H,3H)-dione | Sodium Azide | - | 3-Azido-1-benzyl-3-phenylquinoline-2,4(1H,3H)-dione | - | nih.gov |

Note: '-' indicates data not specified in the source.

Synthesis of 2-Azidoquinoline-3-carboxaldehyde

The preparation of 2-azidoquinoline-3-carboxaldehyde has been reported, and its chemical reactivity has been a subject of investigation. aphrc.orggoogle.com.eg This compound is typically synthesized from its corresponding chloro-derivative, 2-chloroquinoline-3-carbaldehyde (B1585622). beilstein-journals.org The reaction involves a nucleophilic substitution where the chloro group at the 2-position is displaced by an azide group.

One reported synthesis of 2-azidoquinoline-3-carbaldehyde from 2-chloroquinoline-3-carbaldehyde resulted in an 80% yield. beilstein-journals.org The reactivity of 2-azidoquinoline-3-carboxaldehyde has been explored with various nucleophiles, including primary amines, hydrazines, and active methylene (B1212753) compounds, leading to the formation of new heterocyclic products. aphrc.org The tautomeric nature of this compound also plays a crucial role in its chemical behavior. aphrc.org

Synthesis of Cyano-Azidoquinoline Derivatives

The synthesis of quinoline derivatives bearing both cyano and azido (B1232118) groups has been achieved through nucleophilic substitution reactions. For example, 4-azidoquinoline-3-carbonitriles can be prepared from the corresponding 4-chloroquinoline-3-carbonitriles. researchgate.net

The reaction of 2,4-dichloroquinoline-3-carbonitriles with sodium azide in DMF at room temperature selectively yields 4-azido-2-chloroquinoline-3-carbonitrile. researchgate.net The greater reactivity of the chlorine atom at the 4-position allows for this regioselective substitution. researchgate.net The presence of the azide group can be confirmed by its characteristic absorption in the IR spectrum around 2120 cm⁻¹. researchgate.net

In some cases, the reaction of a dichloroquinoline with sodium azide can lead to the formation of a tetrazoloquinoline derivative through tautomeric ring closure, rather than the expected azidoquinoline. oup.com

Advanced Synthetic Techniques and One-Pot Strategies

The synthesis of this compound and its analogues has evolved to include sophisticated methodologies that enhance efficiency, safety, and scalability. These advanced techniques, particularly one-pot reactions and continuous flow systems, address the challenges associated with handling potentially hazardous azide intermediates and streamline multi-step sequences into single, seamless operations.

One-Pot Azidation-Cycloaddition Procedures

One-pot syntheses that combine the formation of an azide with a subsequent cycloaddition reaction represent a highly efficient strategy for creating complex heterocyclic systems based on the quinoline scaffold. These methods circumvent the need to isolate the often unstable organic azide intermediates, thereby improving safety and reducing waste. A prominent application of this approach is the synthesis of 1,2,3-triazole-substituted quinolines and quinolones through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Researchers have developed a one-pot procedure starting from 3-halogenated quinoline-2,4(1H,3H)-diones. In one example, 3-bromo-3-phenylquinoline-2,4(1H,3H)-dione was treated with sodium azide to form the 3-azido intermediate in situ. nih.gov This intermediate was then immediately subjected to a [3+2] cycloaddition with phenylacetylene (B144264) in the presence of a copper catalyst system (CuSO₄·5H₂O and copper powder) to yield the corresponding 1,2,3-triazole product. nih.gov The entire sequence of azidation and cycloaddition is performed in a single reaction vessel, providing the final triazolyl-quinolinedione in good yield. nih.gov

This strategy has also been successfully applied to quinoline structures functionalized with terminal acetylenes. For instance, 8-(prop-2-ynyloxy)quinolin-2-(1H)-one can be used as a template for a one-pot, two-step synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. tubitak.gov.tr The process involves the reaction of the terminal alkyne with sodium azide and various organic halides in a single pot. tubitak.gov.tr The reaction is catalyzed by a system comprising copper sulfate (B86663), sodium ascorbate (B8700270), and L-proline, affording the desired quinoline-triazole conjugates in good to excellent yields. tubitak.gov.tr This methodology highlights the versatility of one-pot procedures in generating diverse molecular architectures by varying the halide component. tubitak.gov.tr

A summary of representative one-pot azidation-cycloaddition reactions is presented below.

Table 1: One-Pot Synthesis of Triazolyl-Quinoline Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-3-phenylquinoline-2,4(1H,3H)-dione | NaN₃, Phenylacetylene, CuSO₄·5H₂O, Cu powder, DMSO | 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | 78% | nih.gov |

| 8-(prop-2-ynyloxy)quinolin-2-(1H)-one | NaN₃, Benzyl bromide, CuSO₄, Sodium ascorbate, L-proline, Na₂CO₃, DMSO/H₂O | 1a (1-benzyl-4-((2(1H)-oxoquinolin-8-yloxy)methyl)-1H-1,2,3-triazole) | 88% | tubitak.gov.tr |

| 8-(prop-2-ynyloxy)quinolin-2-(1H)-one | NaN₃, 4-Fluorobenzyl chloride, CuSO₄, Sodium ascorbate, L-proline, Na₂CO₃, DMSO/H₂O | 1b (1-(4-fluorobenzyl)-4-((2(1H)-oxoquinolin-8-yloxy)methyl)-1H-1,2,3-triazole) | 75% | tubitak.gov.tr |

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful technology for the synthesis and manipulation of organic azides, including this compound. beilstein-journals.orgresearchgate.net The use of microreactors or tubular systems offers significant advantages, such as superior control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and improved safety by minimizing the volume of hazardous materials at any given time. researchgate.netacs.org These features are particularly beneficial when working with potentially explosive compounds like organic azides or when utilizing high-energy processes like photochemistry. beilstein-journals.orgacs.org

The photolysis of this compound has been successfully implemented in a continuous flow photoreactor constructed from fluorinated ethylene (B1197577) polymer (FEP) tubing. beilstein-journals.org In this process, a solution of this compound is pumped through the tubing while being irradiated. The nitrene intermediate generated via photolysis undergoes rearrangement and trapping by a nucleophile. For example, performing the reaction in a solution of sodium methoxide (B1231860) in methanol (B129727) afforded the corresponding benzodiazepinone product in good yield. beilstein-journals.org While the yields were comparable to batch processes, the continuous flow setup allows for simple and safe scaling by extending the operation time. beilstein-journals.org

Flow technology is also instrumental in the synthesis of quinoline precursors that involve azide chemistry. A safe and scalable continuous flow method has been developed for the synthesis of 3-cyano-substituted quinolines from 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org The azide precursors are generated and then cyclized under photochemical conditions in a flow reactor. This approach avoids the isolation of large quantities of the azide and allows for rapid optimization of reaction conditions, with residence times often on the order of minutes. acs.org The precise control offered by the flow system can lead to higher yields and better selectivity compared to traditional batch methods. acs.org

Table 2: Examples of Quinoline Synthesis & Reactions in Continuous Flow

| Substrate | Reaction Type | Conditions | Product | Yield | Residence Time | Reference |

|---|---|---|---|---|---|---|

| This compound | Photolysis/ Rearrangement | 0.030 M solution in 1.0 M NaOMe–MeOH, flow photoreactor | 1,3-Benzodiazepin-2(3H)-one | 70% | 15 min | beilstein-journals.org |

Reactivity and Mechanistic Investigations of 3 Azidoquinoline

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex cyclic molecules from relatively simple starting materials. In the context of 3-azidoquinoline, these reactions provide a powerful tool for the synthesis of novel heterocyclic systems, particularly those containing a triazole ring. The azide (B81097) functional group in this compound acts as a 1,3-dipole, readily participating in cycloaddition reactions with various dipolarophiles. wikipedia.orgorganic-chemistry.orgijrpc.com This section will delve into the specifics of these transformations, with a particular focus on the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other relevant 1,3-dipolar cycloaddition pathways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a concept introduced to describe reactions that are high-yielding, broad in scope, and generate only easily removable byproducts. organic-chemistry.org This reaction has been extensively utilized for the synthesis of 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgwikipedia.orgnih.gov The CuAAC reaction offers significant advantages over the thermal Huisgen 1,3-dipolar cycloaddition, including milder reaction conditions, faster reaction rates, and, most notably, exclusive regioselectivity. organic-chemistry.orgnih.gov

The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst exclusively yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govuio.no This high degree of regioselectivity is a hallmark of the CuAAC reaction and is a direct consequence of the reaction mechanism, which proceeds through a copper acetylide intermediate. nih.govdoi.orgutb.cz The reaction is generally carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups on both the alkyne and the azide, making it a highly versatile synthetic tool. organic-chemistry.org

In a typical procedure, this compound is reacted with a terminal alkyne in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), in the presence of a copper(I) source. nih.gov Common catalyst systems include copper(II) sulfate (B86663) pentahydrate in combination with a reducing agent like elemental copper or sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.gov The use of DMSO as a solvent can be particularly advantageous for overcoming the low solubility of some azide starting materials. nih.gov The resulting 1,4-disubstituted 1,2,3-triazoles are often obtained in moderate to excellent yields after simple workup procedures. nih.gov

The general scheme for the CuAAC reaction of this compound is depicted below:

Scheme 1: General reaction for the formation of 1,4-disubstituted 1,2,3-triazoles from this compound.

The scope of the CuAAC reaction with respect to the alkyne component is broad, allowing for the incorporation of a wide variety of substituents into the resulting triazole ring. Both aliphatic and aromatic terminal alkynes can be successfully employed in this reaction. nih.gov This versatility enables the synthesis of a diverse library of quinoline-triazole hybrids, which are of interest for their potential applications in medicinal chemistry and materials science. juniperpublishers.com

The regioselectivity of the CuAAC reaction is a key feature that distinguishes it from the uncatalyzed thermal cycloaddition. organic-chemistry.orgnih.gov While the thermal reaction often produces a mixture of 1,4- and 1,5-disubstituted triazoles, the copper-catalyzed variant exclusively affords the 1,4-isomer. organic-chemistry.orgnih.govnih.gov This high regioselectivity is attributed to the mechanism of the reaction, which involves the formation of a copper acetylide intermediate that then reacts with the azide. nih.govrsc.org Density Functional Theory (DFT) calculations have supported a stepwise mechanism involving the formation of a six-membered copper-containing metallacycle, which ultimately leads to the 1,4-disubstituted triazole product. nih.govrsc.org The alternative ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted triazoles. organic-chemistry.orgnih.gov

The following table summarizes the results of the CuAAC reaction between various this compound-2,4(1H,3H)-diones and terminal alkynes, highlighting the scope and yields of the reaction.

| Entry | Azide | Alkyne | R5 | Product | Reaction Time (h) | Yield (%) |

| 1 | 1a | 2a | Ph | 3Aa | 3.3 | 96 (80) |

| 2 | 1a | 2b | CH2OH | 3Ab | 1.5 | 95 (67) |

| 3 | 1a | 2c | 3-(NH2)-C6H4 | 3Ac | 1.3 | - (61) |

| 4 | 1b | 2a | Ph | 3Ba | 2.2 | 98 (64) |

| 5 | 1b | 2b | CH2OH | 3Bb | 1.1 | 85 (-) |

| 6 | 1c | 2a | Ph | 3Ca | 1.2 | 97 (78) |

| 7 | 1c | 2b | CH2OH | 3Cb | 3 | - (60) |

| 8 | 1d | 2a | Ph | 3Da | 1.2 | 92 (82) |

| 9 | 1d | 2b | CH2OH | 3Db | 3 | - (46) |

| 10 | 1e | 2a | Ph | 3Ea | 2.5 | 97 (51) |

| 11 | 1e | 2b | CH2OH | 3Eb | 2 | 94 (89) |

| Table 1: Reaction conditions and yields for the formation of 1,2,3-triazoles from this compound-2,4(1H,3H)-diones and terminal acetylenes. nih.gov | ||||||

| Reaction conditions: azide (2.00 mmol), alkyne (2.02 mmol), CuSO4∙5H2O (0.2 mmol, 10 mol %), granular copper (8.8 mmol), DMSO (6 mL), air, room temperature, darkness. The values in parentheses represent the yield of the isolated, NMR-pure product. |

Formation of 1,4-Disubstituted 1,2,3-Triazoles

Other 1,3-Dipolar Cycloaddition Pathways

While the CuAAC reaction is the most prominent cycloaddition involving this compound, other 1,3-dipolar cycloaddition pathways are also possible. wikipedia.orgorganic-chemistry.org The azide group can, in principle, react with other dipolarophiles, such as alkenes, to form triazolines. organic-chemistry.orgmdpi.com However, these reactions are often less facile and may require more forcing conditions, such as elevated temperatures, compared to the catalyzed reaction with alkynes. organic-chemistry.org

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkene typically requires elevated temperatures and can lead to mixtures of regioisomers. organic-chemistry.org The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. nih.gov The energy gap between these orbitals dictates the facility of the reaction. nih.gov

Furthermore, this compound can potentially participate in cycloaddition reactions with other types of dipolarophiles, such as nitriles, to form tetrazoles, although this is less commonly reported for this specific substrate. mdpi.com The exploration of these alternative cycloaddition pathways could open up new avenues for the synthesis of diverse quinoline-based heterocyclic systems.

Thermally and Photochemically Induced Transformations

Beyond cycloaddition reactions, this compound can undergo transformations induced by heat or light. These high-energy conditions can lead to the extrusion of dinitrogen (N2) from the azide group, generating a highly reactive intermediate known as a nitrene. rsc.orgaakash.ac.in The subsequent reactivity of this nitrene intermediate can lead to a variety of interesting and complex molecular rearrangements and products.

Generation and Reactivity of Nitrene Intermediates

The thermal or photochemical decomposition of organic azides is a well-established method for generating nitrenes. rsc.orgaakash.ac.in In the case of this compound, this process leads to the formation of 3-quinolylnitrene. acs.orgresearchgate.net Nitrenes are highly reactive, electron-deficient species with a nitrogen atom that has a sextet of valence electrons. They can exist in either a singlet or a triplet spin state, which influences their reactivity.

The generation of 3-quinolylnitrene from this compound has been confirmed by matrix isolation studies, where the nitrene was generated by photolysis at specific wavelengths and characterized by various spectroscopic techniques, including ESR, IR, and UV spectroscopy. acs.orgresearchgate.net

Once generated, the 3-quinolylnitrene intermediate can undergo a variety of reactions, including:

Ring expansion: The nitrene can rearrange to form seven-membered ring carbodiimides. acs.org

Ring opening: The nitrene can undergo ring opening to form a nitrile ylide. acs.orgresearchgate.net This ylide is itself a reactive intermediate that can undergo further transformations.

Ring contraction: Flash vacuum thermolysis (FVT) of the precursor to 3-quinolylnitrene has been shown to yield 3-cyanoindole (B1215734), a ring-contracted product. acs.org This transformation is believed to proceed through the cyclization of the initially formed nitrile ylide. acs.org

Hydrogen abstraction: In the presence of a hydrogen source, the nitrene can abstract hydrogen atoms to form the corresponding amine.

Insertion into C-H bonds: Singlet nitrenes are capable of inserting into C-H bonds.

The photolysis of matrix-isolated this compound initially generates the 3-quinolylnitrene. acs.orgresearchgate.net Subsequent photolysis at a different wavelength can induce ring opening of the nitrene to a nitrile ylide, which can be further transformed into a mixture of Z and E isomers of o-isocyanophenylketenimine and eventually o-isocyanophenylacetonitrile. acs.org

The following scheme illustrates some of the key photochemical transformations of this compound involving the nitrene intermediate:

Scheme 2: Photochemical transformations of this compound via a nitrene intermediate. acs.orgresearchgate.net

These studies highlight the complex and fascinating reactivity of this compound under thermal and photochemical conditions, driven by the formation and subsequent reactions of the highly reactive 3-quinolylnitrene intermediate.

Ring Opening to Nitrile Ylides

Thermal Decomposition Pathways and Products

Thermal decomposition provides an alternative to photolysis for initiating reactions of this compound. The primary step in the thermal decomposition is the loss of nitrogen gas to form the nitrene intermediate, similar to the photochemical process. researchgate.net Flash vacuum thermolysis (FVT) of this compound has been shown to produce 3-cyanoindole in high yield. researchgate.netpublish.csiro.audntb.gov.ua This suggests that both thermal and photochemical reactions can proceed through some common intermediates, likely the nitrile ylide, although they may lead to different final products. researchgate.net The thermal stability and decomposition kinetics of azidoquinolines have been studied, indicating that the initial, rate-limiting step is the cleavage of the N-N₂ bond. researchgate.net

Table 2: Comparison of Photochemical and Thermal Reaction Products of this compound

| Condition | Primary Intermediate | Major Product(s) | Reference |

| Photolysis (in inert matrix) | 3-Quinolylnitrene | Nitrile Ylide, Ketenimine | publish.csiro.auresearchgate.netacs.org |

| Photolysis (with nucleophiles) | 3-Quinolylnitrene | Benzodiazepinones | rsc.orgbeilstein-journals.org |

| Thermal Decomposition (FVT) | 3-Quinolylnitrene | 3-Cyanoindole | researchgate.netpublish.csiro.audntb.gov.ua |

Reduction and Substitution Reactions of the Azido (B1232118) Group

Beyond photolytic and thermal transformations, the azido group of this compound can undergo other synthetically useful reactions, such as reduction to an amino group.

Reduction to Aminoquinoline Derivatives

The reduction of the azido group in quinoline (B57606) systems to an amino group is a valuable transformation for the synthesis of aminoquinoline derivatives. For the related this compound-2,4(1H,3H)-diones, reduction using zinc in acetic acid has been shown to produce the corresponding 3-aminoquinoline-2,4(1H,3H)-diones in moderate to good yields. utb.czclockss.org However, other reducing agents can lead to different outcomes. For instance, the reaction of this compound-2,4(1H,3H)-diones with triphenylphosphine (B44618), a reagent typically used in the Staudinger reaction to form amines, resulted in de-azidation to afford 4-hydroxyquinoline-2(1H)-ones instead of the expected amino product. utb.czresearchgate.net

Nucleophilic Substitution of the Azide Moiety by Other Functional Groups

The azide moiety in azidoquinolines can be a site for nucleophilic attack, though the outcomes are often more complex than direct substitution and can be highly dependent on the substrate's structure and reaction conditions. Research into the nucleophilic substitution of the azide group in this compound derivatives, particularly this compound-2,4(1H,3H)-diones, reveals unexpected reactivity.

For instance, the reaction of this compound-2,4(1H,3H)-diones with triphenylphosphine, a reaction (Staudinger reaction) typically used to convert azides to amines via an iminophosphorane intermediate, does not yield the expected 3-amino product. clockss.orgresearchgate.netmdpi.comnih.gov Instead, the reaction results in de-azidation, affording 4-hydroxyquinolin-2(1H)-ones in high yield. clockss.orgresearchgate.net A similar de-azidation outcome is observed when using zinc in boiling acetic acid or cold hydrochloric acid. clockss.org However, careful control of the conditions for the reduction of this compound-2,4(1H,3H)-diones, specifically using zinc and acetic acid at temperatures below 20°C, can lead to the formation of the desired 3-aminoquinoline-2,4(1H,3H)-diones in moderate to good yields. clockss.org

In the case of the parent this compound, photochemical reactions in the presence of nucleophiles can lead to ring expansion. Irradiation of 3-azidoquinolines in the presence of sodium methoxide (B1231860) results in the formation of fully unsaturated 3-methoxy-3H-1,4-benzodiazepines. jst.go.jp

The following table summarizes these observed reactions with nucleophilic reagents.

| Substrate | Reagent(s) | Conditions | Product(s) | Yield | Citation(s) |

| 3-Azido-3-benzylquinoline-2,4(1H,3H)-dione | Triphenylphosphine | Room Temperature | 3-Benzyl-4-hydroxy-2(1H)-quinolone | 90% | clockss.org |

| This compound-2,4(1H,3H)-diones | Zinc / Acetic Acid | < 20 °C | 3-Aminoquinoline-2,4(1H,3H)-diones | 21-68% | clockss.org |

| 3-Azidoquinolines | Sodium Methoxide | Irradiation (hv) | 3-Methoxy-3H-1,4-benzodiazepines | N/A | jst.go.jp |

| 4-Azido-2-chloro-3-nitro-quinoline | Triphenylphosphine | Toluene, reflux | 2-Chloro-3-nitro-4-triphenylphosphoranylidenamino-quinoline | 72% | sciforum.net |

This table is interactive. Click on the headers to sort the data.

Reactions Involving Tautomerism (e.g., 2-Azidoquinoline-3-carboxaldehyde)

Azido-substituted N-heterocycles can exhibit valence tautomerism, most commonly the azide-tetrazole equilibrium. researchgate.netosi.lv This phenomenon is particularly relevant for azidoquinolines where the azide group is positioned at the C-2 or C-4 positions, adjacent to the ring nitrogen. The specified example, 2-azidoquinoline-3-carboxaldehyde, demonstrates this behavior. aphrc.org

This compound exists in a tautomeric equilibrium with the fused heterocyclic system, tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449). aphrc.orgheteroletters.orgresearchgate.net The reaction to form this tautomer involves an intramolecular 1,3-dipolar cycloaddition of the azide group onto the C=N bond of the quinoline ring.

The position of this equilibrium can be influenced by factors such as the solvent. researchgate.net The reactivity of the compound is often dictated by which tautomer predominates under the reaction conditions. For example, the reactivity of 2-azidoquinoline-3-carboxaldehyde towards primary amines, hydrazines, and active methylene (B1212753) compounds has been investigated, with the resulting products often arising from the reaction of the more stable tetrazolo[1,5-a]quinoline-4-carbaldehyde tautomer. aphrc.org This tetrazole derivative serves as a versatile intermediate for further chemical transformations, including reduction of the aldehyde to an alcohol using sodium borohydride, followed by conversion to a chloromethyl derivative with thionyl chloride. heteroletters.org

Radical Chain Reactions Involving Azido Species

Organic azides are well-known precursors for nitrogen-centered radicals, typically generated through thermal or photochemical decomposition. researchgate.net The primary radical-forming pathway for this compound involves the loss of a dinitrogen molecule (N₂) upon heating or irradiation to generate the highly reactive 3-quinolylnitrene, a species with an unpaired electron on the nitrogen atom. acs.orgpublish.csiro.auacs.orgresearchgate.net

This process represents the initiation step of a potential radical reaction sequence. The 3-quinolylnitrene is generated as a triplet species (a diradical), which has been characterized by ESR spectroscopy. publish.csiro.auresearchgate.net Once formed, this reactive intermediate can undergo several characteristic radical reactions, which constitute the propagation and termination phases.

Key reactions of the 3-quinolylnitrene include:

Hydrogen Abstraction: The nitrene radical can abstract a hydrogen atom from the solvent or another molecule, leading to the formation of 3-aminoquinoline (B160951). rsc.org

Dimerization: Two nitrene radicals can combine, or react in a more complex pathway, to form 3,3'-azoquinoline. The formation of both the amine and the azo compound are considered products derived from the triplet nitrene intermediate. rsc.org

Rearrangement: Under flash vacuum thermolysis (FVT) conditions, 3-quinolylnitrene can rearrange to form 3-cyanoindole in high yield. acs.orgpublish.csiro.auresearchgate.netnih.gov This rearrangement is proposed to proceed through a ring-opening mechanism to a nitrile ylide intermediate. publish.csiro.auacs.orgnih.govresearchgate.net

The thermolysis of this compound in bromobenzene (B47551) shows temperature-dependent product distribution; as the temperature increases, the yield of 3-aminoquinoline rises while the yields of the phenazine (B1670421) (a product from further reactions) and 3-azoquinoline decrease. rsc.org This suggests that at higher temperatures, the triplet quinolylnitrene becomes more reactive but less selective. rsc.org While these reactions involve radical intermediates, they are often described as discrete steps of generation and subsequent reaction rather than a classical long radical chain reaction. researchgate.net

Spectroscopic and Computational Characterization of 3 Azidoquinoline and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 3-azidoquinoline in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

One-dimensional NMR techniques are fundamental for the initial characterization of this compound.

¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the protons on the quinoline (B57606) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the azide (B81097) group and the anisotropic effects of the fused ring system. Aromatic protons of the quinoline backbone typically appear in the range of δ 7.77–9.19 ppm.

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for directly probing the azide functional group. researchgate.net The three nitrogen atoms of the azide group have distinct chemical shifts, which can be identified using specialized techniques like ¹H-¹⁵N HMBC. researchgate.netrsc.org This provides unambiguous evidence for the presence and electronic environment of the azide moiety.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Note: Specific chemical shifts can vary based on solvent and substitution patterns.

| Nucleus | Chemical Shift (ppm) | Typical Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.77 - 9.19 | m |

| ¹³C (Quinoline Ring) | 115 - 150 | s, d |

| ¹³C (C-N₃) | Varies | s |

Two-dimensional NMR experiments are crucial for assigning the complex spectra of this compound and its derivatives by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. emerypharma.com For this compound, COSY spectra would show correlations between adjacent protons on the quinoline ring, helping to assign their specific positions. emerypharma.comscribd.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comwikipedia.org This is instrumental in assigning the carbon signals based on the already assigned proton signals. emerypharma.com Each peak in the HSQC spectrum corresponds to a C-H bond. wikipedia.org

1D NMR Techniques (¹H, ¹³C, ¹⁵N)

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key method for identifying functional groups within a molecule. In the case of this compound, the most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (–N₃). This peak typically appears in the region of 2100-2150 cm⁻¹. beilstein-journals.org For instance, a characteristic IR absorption for an azido (B1232118) group is reported at 2118 cm⁻¹. The spectrum also shows absorptions for the aromatic C-H and C=C stretching vibrations of the quinoline ring. vscht.cz Upon photolysis, the disappearance of the azide peak and the appearance of new signals can be monitored to characterize the formation of intermediates like nitrenes. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (–N₃) | Asymmetric stretch | 2100 - 2150 beilstein-journals.org |

| Aromatic C–H | Stretch | 3000 - 3100 vscht.cz |

| Aromatic C=C | Stretch | 1400 - 1600 vscht.cz |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and reactive intermediates. researchgate.netuu.nl this compound, with its extended aromatic system, exhibits characteristic absorption bands in the UV region. researchgate.net Photolysis of this compound can be monitored using UV-Vis spectroscopy to observe the decay of the azide absorption and the growth of new bands corresponding to transient species like the 3-quinolylnitrene. researchgate.netresearchgate.net The nitrene intermediate itself has a distinct UV-Vis spectrum that allows for its characterization in matrix isolation studies. researchgate.netresearchgate.net Further irradiation can lead to subsequent transformations, such as ring-opening to a nitrile ylide, which also possesses a unique absorption spectrum that can be identified and studied. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. neu.edu.trrsc.org For this compound, mass spectrometry can confirm the molecular formula. mdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the elemental composition. beilstein-journals.org Fragmentation patterns observed in the mass spectrum can also provide structural information. A common fragmentation pathway for organic azides is the loss of a nitrogen molecule (N₂), leading to a characteristic peak at [M-28]⁺.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals and triplet states. bhu.ac.inbyjus.comwikipedia.org This method is indispensable for the characterization of the primary intermediate formed upon photolysis of this compound, which is the triplet 3-quinolylnitrene. researchgate.netdntb.gov.ua The ESR spectrum of the triplet nitrene provides crucial information about its electronic structure and the distribution of the unpaired electrons. cytothesis.us The zero-field splitting (ZFS) parameters, D and E, derived from the ESR spectrum, are characteristic of the specific triplet species and its geometry. researchgate.net The photolysis of this compound in an argon matrix generates the 3-quinolylnitrene, which can be characterized by its ESR spectrum. researchgate.netresearchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By bombarding a crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a detailed model of the electron density, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.orgfunaab.edu.ng This method is fundamental in confirming the structure of newly synthesized materials and understanding their intermolecular interactions. wikipedia.org

While a dedicated crystal structure for this compound itself is not widely published, the technique has been successfully applied to its derivatives and reaction products, providing critical structural insights. For instance, studies on the reactivity of azidoquinolines often involve the formation of cyclized products, such as tetrazoles, whose structures are then confirmed by X-ray diffraction. researchgate.net Research on the reaction of 2-azidoquinoline-3-carboxaldehyde, a closely related compound, led to the formation of tetrazolo[1,5-a]quinoline (B14009986) derivatives. The structure of these products was unambiguously confirmed using single-crystal X-ray analysis. researchgate.net The crystallographic data for one such derivative was deposited in the Cambridge Crystallographic Data Centre (CCDC). researchgate.net

In a typical analysis of related heterocyclic compounds, X-ray crystallography elucidates key intermolecular forces that stabilize the crystal lattice. These often include C—H⋯N hydrogen bonds and π–π stacking interactions, which dictate the packing of molecules in the solid state. nih.gov For quinoline derivatives, this analysis provides invaluable data on the planarity of the ring system and the geometry of substituents. researchgate.net

Table 1: Representative Crystallographic Interaction Data for Azido-Heterocyclic Compounds This table is illustrative of typical data obtained for related compounds.

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Symmetry Operation |

| Hydrogen Bond | C-H | N | ~2.5 - 3.0 | (i) -x+1, -y, -z+1 |

| π–π Stacking | Cg(Ring 1) | Cg(Ring 2) | ~3.7 - 3.8 | (ii) -x+1, -y+1, -z+1 |

| Data based on findings for similar heterocyclic structures. nih.gov Cg refers to the centroid of the aromatic ring. |

Theoretical and Computational Studies

Theoretical and computational chemistry have become indispensable tools for investigating molecules that are highly reactive or difficult to isolate, providing deep insights into their structure and behavior. unibo.it For this compound, these methods are crucial for understanding its electronic properties and reaction mechanisms.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely applied to study reaction mechanisms, predict molecular properties, and analyze chemical stability. nih.gov DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying transition states and intermediates and calculating their corresponding energy barriers. scienceopen.com

For azides, DFT is particularly useful for studying the mechanism of 1,3-dipolar cycloaddition reactions, a characteristic reaction of this functional group. mdpi.comnih.gov Quantum chemical modeling of the [3+2] cycloaddition involving a derivative, this compound-2,4(1H,3H)-dione, has been performed to understand its reactivity. csic.es Studies on other quinoline derivatives have used DFT calculations at specific levels of theory, such as B3LYP/6-31G'(d,p), to determine properties like the electrophilicity index, chemical potential, hardness, and softness. nih.govrsc.org These calculations help in understanding the kinetic and thermodynamic stability of the molecules. nih.gov

Mechanistic studies on the cycloaddition of azides with other molecules have been modeled using DFT, showing the formation of tetrazole products. nih.gov These calculations can predict whether a reaction is likely to be concerted or stepwise and can model the influence of substituents on the reaction rate and regioselectivity. mdpi.comnih.gov

Table 2: Properties of Quinoline Derivatives Investigated by DFT

| Calculated Property | Significance | Level of Theory Example |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | B3LYP/6–31 G′(d,p) nih.gov |

| Chemical Hardness/Softness | Measures resistance to change in electron distribution | B3LYP/6–31 G′(d,p) nih.gov |

| Electronegativity | Describes the power of an atom to attract electrons | B3LYP/6–31 G′(d,p) rsc.org |

| Reaction Energy Barriers | Predicts the feasibility and rate of a chemical reaction | ωB97XD/def2-TZVP researchgate.net |

| Gibbs Free Energy Profile | Elucidates the thermodynamic favorability of a reaction pathway | ωB97XD/def2-TZVP researchgate.net |

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. mdpi.com These methods, including quantum chemical predictions, are vital for exploring the properties of compounds like this compound. biosynth.com Quantum chemical calculations can predict a molecule's geometry, electronic structure, and other physicochemical properties without the need for empirical data. scienceopen.com

For quinazoline (B50416) derivatives, which are structurally similar to quinolines, quantum chemical calculations have been used to determine a series of properties related to their electronic structure. physchemres.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment (μ), and electron affinity. physchemres.org The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's stability; a larger gap implies higher stability and lower reactivity. physchemres.org

Molecular modeling of related quinoline systems has been performed to understand their stable conformations and intermolecular interactions. researchgate.net These predictive studies are essential for designing new molecules with specific properties and for interpreting experimental results. mdpi.com The integration of deep learning with quantum chemical calculations is an emerging field that promises to accelerate the prediction of these properties significantly. nih.govarxiv.org

Computational spectroscopy is a branch of computational chemistry focused on the prediction of spectroscopic properties from first principles. unibo.it These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds. cam.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-vis) for organic molecules. sumitomo-chem.co.jp For a range of quinoline derivatives, TD-DFT calculations have been successfully employed to predict their absorption spectra, showing good agreement with experimental data. nih.govrsc.org The choice of functional and basis set in these calculations is crucial for achieving high accuracy. sumitomo-chem.co.jp

Besides UV-vis spectra, computational methods can also predict other spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. sumitomo-chem.co.jp The prediction of vibrational frequencies from IR spectroscopy helps in identifying functional groups and confirming the structure of a molecule. cam.ac.uk Recent advancements combine machine learning with quantum mechanics to enhance the speed and accuracy of spectral predictions, facilitating high-throughput analysis. researchgate.net For complex systems, DFT has been used to predict a variety of spectral data, including Mössbauer and UV-vis properties, by modeling the electronic structure of different redox and spin states. nih.gov

Table 3: Computationally Predicted Properties for Quinoline Derivatives

| Property | Method | Predicted Value/Result | Reference |

| Absorption Spectra | TD-DFT | Prediction of λmax in UV-vis region | rsc.org |

| Stokes Shift | DFT | Identification of compounds with large Stokes shifts | nih.gov |

| Vibrational Frequencies | DFT | Calculation of IR spectra | cam.ac.uk |

| NMR Chemical Shifts | DFT | Assignment of experimental NMR signals | sumitomo-chem.co.jp |

Applications in Advanced Organic Synthesis

Strategic Building Block for Complex Polycyclic Systems

3-Azidoquinoline serves as a fundamental building block for creating elaborate polycyclic and heterocyclic systems. Its azide (B81097) group can be readily transformed, allowing for the annulation of additional rings onto the quinoline (B57606) scaffold. A primary example of this is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.

Derivatives such as this compound-2,4(1H,3H)-diones readily undergo copper(I)-catalyzed [3+2] cycloaddition reactions with terminal alkynes. This "click chemistry" approach provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, effectively linking the quinoline core to other molecular fragments and creating more complex structures. Current time information in Bangalore, IN.mdpi.com This reaction is notable for its reliability and mild conditions, proceeding in the presence of air at room temperature. nih.gov The intramolecular version of this cycloaddition has also been employed to generate triazole-fused polycyclic systems, such as dibenzo Current time information in Bangalore, IN.msu.edudiazocine derivatives, from appropriately substituted azide-alkyne precursors. nih.gov

The azide group can also be converted into other functionalities, such as amines via Staudinger reduction, which can then participate in further cyclization reactions to build polycyclic structures. uit.no This versatility establishes this compound as a strategic component for accessing a wide range of complex molecules. nih.gov

| Azidoquinoline Reactant | Alkyne Partner | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | Phenylacetylene (B144264) | CuSO₄·5H₂O/Cu⁰, DMSO | 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | Excellent Current time information in Bangalore, IN. |

| 3-Azido-3-phenylquinoline-2,4(1H,3H)-dione | Propargyl alcohol | CuSO₄·5H₂O/Cu⁰, DMSO | 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione | Excellent Current time information in Bangalore, IN. |

| 3-Azido-3-methylquinoline-2,4(1H,3H)-dione | Phenylacetylene | CuSO₄·5H₂O/Cu⁰, DMF | 3-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | 97% nih.gov |

Synthesis of Fused Heterocyclic Compounds (e.g., Indoloquinolines)

The azide functionality is a powerful tool for the synthesis of fused heterocyclic systems, where an additional ring is built directly onto the quinoline framework. This is often achieved by converting the azide into a highly reactive nitrene intermediate, which can then undergo intramolecular cyclization.

A notable application is the synthesis of indolo[3,2-c]quinolines (isocryptolepines), which are important biologically active alkaloids. uit.no A synthetic route has been developed that, while not starting with this compound directly, uses an azidation/cyclization sequence as the key step to form the fused indole (B1671886) ring. The process begins with a 3-bromoquinoline (B21735), which undergoes a Suzuki-Miyaura cross-coupling with an ortho-amino-substituted arylboronic acid. The resulting amino-biaryl compound is then converted to an aryl azide. Subsequent photochemical irradiation generates a nitrene intermediate that undergoes an intramolecular insertion reaction to construct the tetracyclic indoloquinoline core in high yield. uit.no This photochemical pathway is an alternative to harsher thermal conditions for nitrene insertion. uit.no

While the synthesis of indoloquinolines via an azide intermediate is well-documented, specific examples detailing the synthesis of benzofuran- or pyrazine-fused quinolines directly from a this compound precursor are not as prevalent in the reviewed literature. However, the general reactivity of the azide group suggests its potential for forming various fused systems through nitrene insertion or other cyclization strategies. wiley.combeilstein-journals.org

Role in Cascade and Domino Reactions for Quinoline Core Assembly

The azide group plays a crucial role not only in functionalizing existing quinoline rings but also in the very assembly of the quinoline core through cascade or domino reactions. nih.govbeilstein-journals.org A cascade reaction is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step, all occurring in a single pot. nih.gov

A prime example is the synthesis of 3-sulfonyl-substituted quinolines via a Knoevenagel condensation/aza-Wittig reaction cascade. Current time information in Bangalore, IN. This process utilizes an ortho-azidobenzaldehyde as a key building block. The reaction is initiated by the base-mediated Knoevenagel condensation between the o-azidobenzaldehyde and a β-ketosulfone. The resulting intermediate then undergoes an intramolecular aza-Wittig reaction, where the azide reacts with a phosphine (B1218219) to form an iminophosphorane, which subsequently cyclizes to form the quinoline ring system. This domino process efficiently constructs the substituted quinoline core in good to excellent yields. Current time information in Bangalore, IN.

Another example of a domino process involves the one-pot synthesis of 1,2,3-triazoles starting from 3-bromoquinoline derivatives. In this sequence, the bromo-compound reacts with sodium azide to form the this compound intermediate in situ. Without isolation, this intermediate then undergoes a copper-catalyzed [3+2] cycloaddition with a terminal alkyne present in the same reaction vessel. This method avoids the isolation of the potentially unstable azide intermediate and streamlines the synthesis of complex quinoline derivatives.

| Reaction Type | Key Azide Precursor | Key Transformations | Final Product Class |

|---|---|---|---|

| Knoevenagel/Aza-Wittig Cascade | o-Azidobenzaldehyde | Condensation → Iminophosphorane formation → Intramolecular cyclization | 3-Sulfonylquinolines Current time information in Bangalore, IN. |

| Substitution/Cycloaddition Domino | 3-Bromoquinoline (forms azide in situ) | Nucleophilic substitution (Br → N₃) → [3+2] Cycloaddition | 3-(1,2,3-Triazol-1-yl)quinolines |

Stereoselective Synthesis Utilizing Azidoquinoline Precursors

Stereoselective synthesis involves reactions that preferentially form one stereoisomer over others. khanacademy.orgpharmaguideline.com While azidoquinoline precursors are highly versatile, specific examples of their direct use in stereoselective reactions where the azide group dictates the stereochemical outcome are not widely documented in the surveyed literature. The development of asymmetric reactions often relies on the use of chiral catalysts, reagents, or auxiliaries that can interact with the substrate to control the three-dimensional arrangement of the product. msu.edunih.gov

In principle, the azide group of this compound or its derivatives could participate in stereoselective transformations. For instance, a chiral catalyst could coordinate to the azide or the quinoline nitrogen, creating a chiral environment for a subsequent reaction, such as a cycloaddition or reduction. Similarly, if the quinoline precursor already contains a chiral center, the azide group could influence the stereochemical outcome of reactions at other positions through diastereoselective control.

While the direct stereoselective synthesis using this compound as a chiral precursor is not extensively reported, related α-azido ketones have been shown to undergo diastereoselective aldol (B89426) reactions, though often resulting in mixtures of diastereomers. mdpi.com The development of highly stereoselective methods involving azidoquinoline precursors remains an area with potential for future investigation, possibly through the design of new chiral ligand systems for metal-catalyzed reactions or the use of organocatalysis. nih.govfrontiersin.org

Applications in Medicinal Chemistry Research Mechanism Oriented in Vitro Studies

Scaffold Design for Biologically Active Molecules

The quinoline (B57606) ring system is a well-established scaffold in drug discovery, present in numerous natural products and synthetic drugs. beilstein-journals.orgirb.hr The introduction of an azido (B1232118) group at the 3-position provides a strategic point for chemical modification, enabling the synthesis of diverse libraries of compounds. mdpi.comresearchgate.net This "click chemistry" handle allows for the efficient and regioselective introduction of various functionalities, leading to the creation of hybrid molecules with tailored biological activities. mdpi.comresearchgate.net For instance, 3-azidoquinoline can be readily converted to 1,2,3-triazole-containing compounds, a class of heterocycles known for their broad pharmacological profiles. mdpi.comresearchgate.net

The quinoline scaffold itself has been associated with a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial effects. beilstein-journals.orgnih.gov By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships (SAR) of these diverse biological effects. The azide (B81097) group can be transformed into other functional groups or used as a linker to conjugate the quinoline core with other pharmacophores, leading to the development of dual-acting or targeted therapeutic agents. researchgate.netrsc.org The synthesis of 3-azidoquinolines is often achieved through methods like nucleophilic substitution of corresponding chloroquinolines or reactions of aminoquinolines. irb.hrresearchgate.net

In Vitro Cellular and Molecular Interaction Studies

The utility of this compound and its derivatives is extensively validated through a variety of in vitro assays that probe their interactions with biological targets at the cellular and molecular level.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase)

Derivatives of this compound have been investigated as potential enzyme inhibitors. For example, novel triazole-quinoline hybrids, synthesized from 4-azidoquinoline (B3382245), have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.com The quinoline moiety can serve as an alternative to the potentially toxic acridine (B1665455) scaffold found in some AChE inhibitors. mdpi.com These hybrid molecules are designed to interact with both the catalytic and peripheral anionic sites of the enzyme, potentially leading to enhanced inhibitory activity. mdpi.com

Receptor Ligand Design and Binding Affinity Studies (e.g., NMDA receptor antagonists, EGFR inhibitors involving quinoline scaffolds)

The quinoline scaffold is a key component in the design of ligands for various receptors. For instance, quinoline derivatives have been explored as N-methyl-D-aspartate (NMDA) receptor antagonists. drugbank.comrndsystems.comnih.gov One such antagonist, QNZ 46, demonstrates selectivity for GluN2C/GluN2D-containing NMDA receptors. The design of new quinazoline (B50416) derivatives, structurally related to quinolines, has also been pursued to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR). ugm.ac.idnih.govnih.govrsc.org These inhibitors are designed to bind to the ATP-binding site of the EGFR kinase domain, and their development has led to compounds with activity against both wild-type and mutant forms of the receptor. nih.gov For example, some quinoline-based thiazolidinone derivatives have shown remarkable inhibitory activity against EGFR. nih.gov

Modulation of Cellular Pathways (e.g., Autophagic Degradation in Cancer Cells)

Autophagy is a cellular degradation process that can play a dual role in cancer, either promoting survival or cell death. nih.govnih.gov Some quinoline derivatives have been shown to induce autophagy. researchgate.net The inhibition of autophagy is being explored as a therapeutic strategy to enhance the efficacy of anticancer drugs. nih.govbabraham.ac.uk Chloroquine, a well-known quinoline derivative, is an inhibitor of autophagy that can enhance the effectiveness of chemotherapy and radiation by blocking the degradation of cellular components that would otherwise aid in tumor cell survival under stress. babraham.ac.uk The development of novel quinoline-based compounds that can modulate autophagy is an active area of research. researchgate.net

In Vitro Activity Against Pathogens and Cell Lines (e.g., Plasmodium falciparum, Candida species, human cancer cell lines)

The quinoline scaffold has a long history in the fight against malaria, with quinine (B1679958) being a primary example. beilstein-journals.org Modern research continues to explore quinoline-based compounds for their activity against Plasmodium falciparum, including chloroquine-resistant strains. rsc.orgmdpi.comnih.govpdx.edu Hybrid molecules incorporating the quinoline core have shown potent antiplasmodial activity in vitro. rsc.orgmdpi.com

In the realm of antifungal research, quinoline derivatives have demonstrated activity against various Candida species. vulcanchem.comnih.govresearchgate.netnih.govekb.eg For example, 4-azido-3-phenyl-2(1H)-quinolinone has shown minimum inhibitory concentration (MIC) values of 8–32 µg/mL against Candida albicans. vulcanchem.com

Furthermore, numerous quinoline derivatives have been evaluated for their cytotoxic activity against a range of human cancer cell lines. frontiersin.orgresearchgate.netresearchgate.netnih.gov These compounds have shown promise in inhibiting the proliferation of cell lines such as those from lung, breast, pancreatic, and colon cancers. frontiersin.org The mechanism of action often involves the induction of apoptosis and cell cycle arrest. nih.gov

Table 1: In Vitro Biological Activities of Selected Quinoline Derivatives

| Compound Class | Target/Organism | Key Findings | Reference(s) |

| Triazole-Quinoline Hybrids | Acetylcholinesterase (AChE) | Act as dual binding site inhibitors. | mdpi.com |

| Quinoline Derivatives | NMDA Receptor | Selective antagonism of GluN2C/GluN2D subunits. | |

| Quinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Inhibition of both wild-type and mutant EGFR. | nih.gov |

| Chloroquine | Autophagy Pathway | Inhibition of autophagy, enhancing cancer therapy. | babraham.ac.uk |

| Quinoline-Hybrid Compounds | Plasmodium falciparum | Activity against chloroquine-sensitive and resistant strains. | rsc.orgmdpi.com |

| 4-Azido-3-phenyl-2(1H)-quinolinone | Candida albicans | MIC values of 8–32 µg/mL. | vulcanchem.com |

| Quinoline-based Thiazolidinones | Human Cancer Cell Lines (HCT-116) | Cytotoxic activity and induction of apoptosis. | nih.gov |

Development of Diagnostic and Bioimaging Probes

The fluorescent properties of some quinoline derivatives make them attractive candidates for the development of diagnostic and bioimaging probes. core.ac.uk Azido-substituted quinolines have been utilized as "light-up" bio-orthogonal probes. nih.gov The azide group can undergo a click reaction with an alkyne, leading to a significant enhancement in fluorescence. nih.gov This property has been exploited for wash-free imaging in live cells and even in vivo in organisms like zebrafish and mice, offering high signal-to-noise ratios. nih.gov Additionally, azido-based probes have been developed for the detection of biologically important molecules like hydrogen sulfide (B99878) (H₂S), where the reduction of the azide to an amine by H₂S results in a fluorescent turn-on response. nih.gov

Fluorescent Probes and Recognition Agents (e.g., in Azide-Based Fluorescence Recovery)

The utility of azidoquinolines as fluorescent probes is often based on a "turn-on" mechanism, where a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon a specific chemical reaction. This principle is central to azide-based fluorescence recovery systems.

Research has demonstrated that certain azidoquinoline derivatives are virtually non-emissive, a stark contrast to their highly fluorescent amine counterparts. For instance, 3-cyano-7-azidoquinoline (3CN-7N3Q) exhibits almost no fluorescence. researchgate.netnih.gov However, upon reduction of the azide group to an amine, the resulting compound, 3-cyano-7-aminoquinoline (3CN-7AQ), becomes intensely fluorescent with a high quantum yield in aqueous environments. nih.gov This significant change in a fundamental photophysical property forms the basis of its application as a recognition agent. researchgate.netnih.gov

The mechanism relies on the quenching effect of the azide group, which provides a pathway for non-radiative decay of the excited state. When the azide is converted to an amine—for example, through a Staudinger reaction or reduction by a biological analyte like hydrogen sulfide (H₂S)—this quenching pathway is eliminated, and fluorescence is "recovered" or "turned on". researchgate.netnih.gov This makes azidoquinolines excellent candidates for developing highly sensitive and selective fluorescent probes for detecting specific analytes or enzymatic activities in biological systems. researchgate.net

Table 1: Research Findings on Azidoquinoline-Based Fluorescence Recovery

| Compound | Key Characteristic | Application | Finding | Citation |

| 3-cyano-7-azidoquinoline (3CN-7N3Q) | Virtually no fluorescence emission | Recognition agent in fluorescence recovery reactions | Serves as a pro-fluorophore that can be converted to a highly emissive amine. | researchgate.net, nih.gov |

| 3-cyano-7-aminoquinoline (3CN-7AQ) | Intense fluorescence emission | Fluorescent reporter | Exhibits a high quantum yield (85% in water), making the fluorescence turn-on easily detectable. | nih.gov |

Photoaffinity Labeling Applications for Protein-Ligand Interactions

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding partners of biologically active molecules. nih.govresearchgate.net The method involves a ligand analogue equipped with a photoreactive group, such as an azide. plos.org Upon irradiation with UV light, the azide group is converted into a highly reactive and short-lived nitrene intermediate. plos.org This nitrene can then form a covalent bond with amino acid residues in close proximity, typically within the binding site of a target protein, thus permanently "labeling" it. plos.org

This compound serves as a suitable scaffold for creating such photoaffinity probes. The quinoline core can be designed to mimic a ligand of interest, providing binding affinity and selectivity for a specific protein target, while the 3-azido group acts as the photoreactive cross-linking agent. After incubation of the this compound-based probe with a biological sample (e.g., cell lysate or purified protein), UV irradiation initiates the cross-linking reaction. plos.org Subsequent analysis, often involving techniques like mass spectrometry, allows for the identification of the protein that has been covalently labeled, thereby revealing the molecular target of the original ligand. nih.gov

This approach is invaluable for target deconvolution in drug discovery, helping to elucidate the mechanism of action of novel or established therapeutic agents. plos.org The use of quinoline-based compounds with photoreactive azido groups has been demonstrated in studies targeting specific proteins like the multidrug resistance protein (MRP). evitachem.com

Table 2: Research Findings on Azide-Containing Photoaffinity Probes

| Probe Type / Compound | Photoreactive Group | Technique | Application | Finding | Citation |

| Azido-based probes | Aromatic Azide | Photoaffinity Labeling (PAL) | Covalent labeling of target biomolecules | Upon UV activation, the azide forms a reactive nitrene that cross-links to the binding site. | plos.org |

| N-(Hydrocinchonidin-8′-yl)-4-azido-2-hydroxybenzamide | Azido group on a quinoline-related scaffold | Photoaffinity Labeling | Identification of multidrug resistance protein (MRP) binding | Successfully photoaffinity labeled the MRP in drug-resistant cancer cells. | evitachem.com |

| [32P-5N3]NAADP | 5-azido-nicotinic acid moiety | Radiometric Photoaffinity Labeling | Identification of NAADP-binding proteins | Specifically labeled 45-, 40-, and 30-kDa proteins in sea urchin egg homogenates. | nih.gov |

Future Research Directions and Unexplored Avenues for 3 Azidoquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-azidoquinoline derivatives has traditionally relied on methods that may not align with modern principles of green chemistry. Future research should prioritize the development of novel and sustainable synthetic methodologies. One promising avenue is the use of micellar-mediated reactions, which can facilitate organic transformations in aqueous media, reducing the reliance on volatile organic solvents. For instance, the use of surfactants like TPGS-750-M has been shown to enable one-pot acid-catalyzed nucleophilic additions and subsequent aerobic oxidative cyclizations in the synthesis of quinoline (B57606) derivatives. acs.orgacs.orgnih.gov

Further exploration into flow chemistry presents another significant opportunity. Flow reactors can offer enhanced safety, better heat and mass transfer, and the potential for scalability in the synthesis of energetic intermediates like azides. Investigating the direct C-H azidation of the quinoline core using more environmentally benign azide (B81097) sources would represent a major advancement over traditional multi-step sequences that often involve halogenated intermediates. mdpi.com The development of catalytic systems, perhaps employing earth-abundant metals, for the direct and regioselective introduction of the azide group onto the quinoline scaffold is a key area for future investigation.

Expanding the Reactivity Profiles of this compound

While the azide group in this compound is known for its participation in click chemistry and nitrene-forming reactions, its full reactive potential is far from exhausted. researchgate.net Future studies should aim to expand its known reactivity profiles. Exploring its participation in photocatalyzed and electrochemically driven transformations could unveil novel reaction pathways and provide access to unique molecular architectures.

The thermal and photochemical decomposition of this compound to the corresponding nitrene is a key transformation. acs.org While this has been studied, a deeper investigation into the subsequent rearrangements and trapping reactions of the generated 3-quinolylnitrene is warranted. This highly reactive intermediate can undergo ring expansion, ring contraction, and other intramolecular cyclizations. acs.orgbeilstein-journals.org For example, flash vacuum thermolysis of this compound is known to produce 3-cyanoindole (B1215734). researchgate.net A systematic study of these transformations under various conditions and with different trapping agents could lead to the discovery of new heterocyclic systems. Furthermore, exploring the reactivity of this compound in multicomponent reactions, beyond the established Ugi and Passerini-type reactions, could provide rapid access to complex and structurally diverse molecules. nih.gov

Targeted Synthesis of Advanced Derivatives with Modulated Properties

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.net The azide functional group in this compound serves as a versatile handle for the introduction of various functionalities through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of 1,2,3-triazole linkages. researchgate.netmdpi.com This allows for the targeted synthesis of advanced derivatives with finely tuned properties.

Future research should focus on designing and synthesizing this compound derivatives for specific applications. This includes the development of multi-target ligands for complex diseases by integrating pharmacophores onto the quinoline core via the azide group. rsc.org For instance, creating hybrid molecules that combine the quinoline structure with other biologically active motifs could lead to new therapeutic agents with improved efficacy or novel mechanisms of action. mdpi.comnih.gov In the realm of materials science, the synthesis of this compound-based polymers and functional materials could be explored for applications in organic electronics, sensing, and catalysis. The ability to precisely control the electronic properties of the quinoline ring system through substitution, coupled with the versatile chemistry of the azide group, provides a powerful platform for the rational design of new materials.

Further Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the prediction of reaction outcomes. adelaide.edu.auwikipedia.orgyoutube.com For this compound, several reaction pathways involve complex and transient intermediates that are not yet fully characterized. Future research should employ a combination of experimental and computational techniques to further elucidate these mechanisms.

Advanced spectroscopic techniques, such as in situ IR and NMR spectroscopy, can be used to detect and characterize reactive intermediates like nitrenes and nitrile ylides formed during the thermal or photochemical decomposition of this compound. acs.org Isotopic labeling studies, particularly with ¹⁵N, can provide invaluable insights into bond-forming and bond-breaking processes, as well as potential rearrangement pathways. bohrium.com Kinetic studies can help to determine the rate-determining steps of reactions and provide a quantitative understanding of the factors that influence reactivity. youtube.com The study of reaction coordinate diagrams can further illuminate the energy profiles of different pathways. youtube.com

A particularly intriguing area for investigation is the detailed pathway of the ring contraction of 3-quinolylnitrene to 3-cyanoindole, including the characterization of any intermediates involved. beilstein-journals.orgresearchgate.net Similarly, a deeper mechanistic understanding of the rearrangements of this compound-2,4(1H,3H)-diones could lead to the controlled synthesis of different heterocyclic scaffolds like 1,4-benzodiazepine-2,5-diones. researchgate.net

Computational Design and Prediction of New Azidoquinoline-Based Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. tue.nlresearchgate.netntop.com Future research on this compound should leverage the power of computational methods to accelerate discovery.

Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov These calculations can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and help to understand the structure-property relationships of new compounds. For example, computational modeling can be used to predict the binding affinity of this compound derivatives to biological targets, guiding the design of new therapeutic agents. nih.gov

Furthermore, computational screening of virtual libraries of this compound derivatives can be employed to identify candidates with desired properties before embarking on time-consuming and resource-intensive synthetic work. rsc.org This in silico approach can be applied to the design of new functional materials, such as fluorescent probes, by predicting their photophysical properties. The integration of computational design with experimental synthesis and testing will create a powerful feedback loop for the rapid development of new azidoquinoline-based systems with tailored functionalities.

Q & A

Q. What are the established synthetic routes for 3-Azidoquinoline, and how can researchers optimize yield and purity?

- Methodological Answer : Common synthetic approaches include nucleophilic substitution of quinoline derivatives with azide sources (e.g., NaN₃) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization. Optimization requires systematic variation of reaction parameters (temperature, solvent, stoichiometry) using Design of Experiments (DoE) principles. Characterization via NMR (¹H/¹³C), IR, and mass spectrometry validates structural integrity .

- Example Table : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 65 | 90 | DMF, 80°C, 12h |

| CuAAC Functionalization | 78 | 95 | CuI, DCM, RT, 6h |

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR for functional group analysis, IR for azide stretch detection (~2100 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Cross-validate results with computational methods (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound across studies?

- Methodological Answer : Perform meta-analysis of literature data to identify variables (e.g., solvent polarity, catalyst load) contributing to discrepancies. Replicate key experiments under standardized conditions and apply multivariate regression to isolate confounding factors. Transparent reporting of raw data and protocols is essential for reproducibility .

Q. What computational strategies are effective for predicting the regioselectivity of this compound in cycloaddition reactions?

Q. How should researchers design experiments to probe the mechanistic pathways of this compound in photochemical reactions?